3-Hydroxyscopoletin

Beschreibung

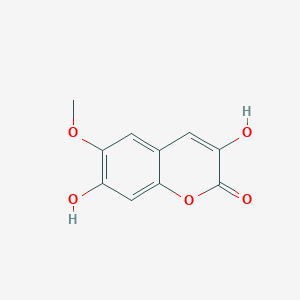

Structure

3D Structure

Eigenschaften

CAS-Nummer |

127861-47-6 |

|---|---|

Molekularformel |

C10H8O5 |

Molekulargewicht |

208.17 g/mol |

IUPAC-Name |

3,7-dihydroxy-6-methoxychromen-2-one |

InChI |

InChI=1S/C10H8O5/c1-14-9-3-5-2-7(12)10(13)15-8(5)4-6(9)11/h2-4,11-12H,1H3 |

InChI-Schlüssel |

OYTFXDXDHQVNQJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |

Kanonische SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)O)O |

Andere CAS-Nummern |

127861-47-6 |

Synonyme |

3-hydroxyscopoletin |

Herkunft des Produkts |

United States |

Occurrence and Distribution of 3 Hydroxyscopoletin in Biological Systems

Plant Sources and Botanical Taxonomy Relevant to Coumarin (B35378) Production

Coumarins, including 3-Hydroxyscopoletin, are secondary metabolites synthesized by a wide array of plant species. The Asteraceae family, one of the largest families of flowering plants, is a significant source of these compounds. nih.govnih.gov Genera such as Artemisia and Hieracium within this family are known for their rich phytochemical profiles, which include various coumarins. nih.gov

The Solanaceae family, which includes economically important crops like potatoes (Solanum tuberosum) and tobacco (Nicotiana tabacum), also harbors species that produce coumarins. nih.govnih.gov Similarly, the Apiaceae family, known for its aromatic plants like parsley (Petroselinum crispum) and carrot (Daucus carota), is another notable source. nih.govresearchgate.netnih.govusda.govnih.gov

Below is a table summarizing the botanical taxonomy of some plant species relevant to the production of coumarins, including those where this compound or its close derivatives have been reported.

| Family | Genus | Species | Common Name |

| Asteraceae | Artemisia | absinthium | Wormwood |

| annua | Sweet Wormwood | ||

| vulgaris | Mugwort | ||

| Hieracium | pilosella | Mouse-ear Hawkweed | |

| Solanaceae | Solanum | tuberosum | Potato |

| Nicotiana | tabacum | Tobacco | |

| Apiaceae | Petroselinum | crispum | Parsley |

| Daucus | carota | Carrot |

Biosystematic Localization within Plant Tissues and Cellular Compartments

The distribution of this compound within a plant is not uniform; it is localized in specific tissues and even within particular cellular compartments. This precise placement is indicative of its physiological roles within the plant.

Research on coumarin localization, in general, has revealed their presence in various plant organs, including roots, stems, leaves, and flowers. Studies on Arabidopsis thaliana, a model plant in botanical research, have shown that under conditions of iron deficiency, coumarins accumulate in the root epidermis and cortex.

At the subcellular level, coumarins have been found to be stored in the vacuole, a large membrane-bound organelle within plant cells. This sequestration in the vacuole prevents potential toxicity to the plant's own metabolic processes. Evidence also suggests the presence of coumarin biosynthesis enzymes in the endoplasmic reticulum and chloroplasts, indicating a complex and compartmentalized production pathway.

The following table provides a summary of the known and inferred localization of this compound and related coumarins within plant tissues and cells.

| Plant Part | Tissue | Cellular Compartment |

| Root | Epidermis, Cortex, Stele | Vacuole, Cytoplasm, Apoplast (cell wall space) |

| Stem | Vascular Tissues | Vacuole |

| Leaf | Mesophyll Cells | Vacuole, Chloroplasts (inferred for biosynthesis) |

| Flower | Petals, Anthers | Vacuole |

Presence in Plant Exudates and Secretions

A significant aspect of the biological role of this compound is its presence in plant exudates, particularly from the roots. nih.gov Root exudation is a process where plants release a variety of compounds into the surrounding soil, known as the rhizosphere. nih.govuniprot.org These exudates play a crucial role in nutrient acquisition, defense against pathogens, and communication with other organisms. nih.govresearchgate.net

The secretion of coumarins, including a compound identified as hydroxyscopoletin, has been specifically observed in the root exudates of Arabidopsis thaliana under iron-deficient conditions. This suggests a direct role for this compound in mobilizing iron from the soil, making it available for plant uptake.

The table below details the presence of this compound and related coumarins in various plant secretions.

| Secretion Type | Plant Species (Example) | Compound Class | Specific Compound (Inferred) |

| Root Exudate | Arabidopsis thaliana | Coumarins | Hydroxyscopoletin |

Elucidation of Biological Activities of 3 Hydroxyscopoletin and Mechanistic Studies

Antioxidant Mechanisms of Action

The antioxidant capabilities of 3-Hydroxyscopoletin are a cornerstone of its therapeutic potential, attributed to its specific chemical structure. ontosight.ai The presence of hydroxyl groups on its benzopyran ring system is crucial for its ability to counteract oxidative stress. ontosight.aivulcanchem.com

Radical Scavenging Pathways and Oxidative Stress Mitigation

This compound exhibits its antioxidant effects primarily through radical scavenging, a process vital for mitigating the cellular damage caused by reactive oxygen species (ROS). ontosight.airesearchgate.net ROS, such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are natural byproducts of cellular metabolism. nih.govmdpi.com However, their overproduction leads to oxidative stress, a condition linked to various diseases. nih.gov

The primary mechanism by which this compound and other phenolic antioxidants neutralize free radicals is through hydrogen atom transfer (HAT). mdpi.com The hydroxyl groups on the molecule can donate a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing further damage to cellular components like lipids, proteins, and DNA. researchgate.netfrontiersin.org

Another significant pathway is single electron transfer-proton transfer (SET-PT), where an electron is first transferred to the radical, followed by a proton. mdpi.com The efficiency of these pathways is largely dictated by the molecular structure of the antioxidant. For instance, the catechol group (a 3',4' dihydroxy-substitution on the B-ring) is a strong indicator of high antioxidant activity. mdpi.com

Research has shown that this compound can effectively scavenge various types of radicals. Studies on similar hydroxycoumarins have demonstrated their ability to reduce lipid peroxidation and scavenge peroxyl radicals. nih.gov This is crucial in preventing damage to cell membranes. Furthermore, some coumarins have been shown to inhibit enzymes involved in the generation of free radicals, such as xanthine (B1682287) oxidase. researchgate.net

The body possesses its own enzymatic antioxidant defense system, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.orguniovi.es Some antioxidants can enhance the activity of these endogenous enzymes, providing another layer of protection against oxidative stress. researchgate.net

Influence of Environmental Factors on Antioxidant Capacity (e.g., pH, solvent microenvironment)

The antioxidant capacity of phenolic compounds like this compound is not static and can be significantly influenced by environmental factors. The pH of the surrounding microenvironment plays a critical role. For instance, the FRAP (ferric reducing ability of plasma) assay, a common method for measuring antioxidant capacity, is conducted under acidic conditions (pH 3.6) to maintain iron solubility. mdpi.comnih.gov Conversely, the CUPRAC (cupric reducing antioxidant capacity) assay is performed at a neutral pH of 7.0, which is closer to physiological pH and may provide a more relevant measure of antioxidant activity in biological systems. nih.gov The reducing ability of some antioxidants can be suppressed in acidic conditions. nih.gov

The solvent in which the antioxidant is present also affects its activity. The ability of an antioxidant to scavenge radicals can differ between aqueous and lipid environments. nih.gov This is particularly relevant for protecting cell membranes, which are lipid-based structures. The polarity and hydrogen bonding capacity of the solvent can alter the thermodynamics of the radical scavenging reactions. vulcanchem.com For example, the SPLET (sequential proton loss electron transfer) mechanism is often favored in solvent phases. mdpi.com

Furthermore, the presence of metal ions can influence antioxidant activity. Some antioxidants can chelate pro-oxidative metal ions, preventing them from participating in reactions that generate free radicals, such as the Fenton reaction. researchgate.netfrontiersin.org

Anti-inflammatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties, which are closely linked to its antioxidant activities. ontosight.airesearchgate.net Inflammation is a natural defense mechanism, but chronic inflammation can contribute to a variety of diseases. mdpi.com

Modulation of Inflammatory Signaling Pathways

A key anti-inflammatory mechanism of this compound and related coumarins is the modulation of critical inflammatory signaling pathways. Research has shown that hydroxylation at the 3-position of the coumarin (B35378) ring can dramatically enhance its inhibitory effect on enzymes like 5-lipoxygenase (5-LOX). vulcanchem.comnih.gov 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. vulcanchem.com

Several major signaling pathways are implicated in the inflammatory response, including:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): This is a central regulator of inflammation. Many anti-inflammatory compounds work by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. mdpi.comfrontiersin.org

MAPK (Mitogen-Activated Protein Kinase) pathways: These pathways, including p38, ERK, and JNK, are involved in the production of inflammatory mediators. mdpi.commdpi.com

JAK-STAT (Janus kinase/signal transducer and activator of transcription) pathway: This pathway is crucial for the signaling of many cytokines. mdpi.comnih.gov

Studies on various natural compounds have shown their ability to suppress these pathways, leading to a reduction in the production of pro-inflammatory cytokines and other mediators. frontiersin.orgnih.gov

Identification of Cellular and Molecular Targets in Inflammatory Processes

The cellular and molecular targets of this compound's anti-inflammatory action are being actively investigated. A primary target identified is the enzyme 5-lipoxygenase. vulcanchem.comnih.govresearchgate.net The inhibition of this enzyme is a significant finding, as it directly curtails the production of leukotrienes, which are involved in various inflammatory conditions. vulcanchem.com

Other potential molecular targets for anti-inflammatory agents include:

Pro-inflammatory cytokines: Molecules like TNF-α, IL-1β, and IL-6 are key drivers of the inflammatory cascade. sinobiological.com Many anti-inflammatory drugs and natural compounds aim to reduce the production or block the action of these cytokines. frontiersin.org

Chemokines: These small proteins are responsible for recruiting immune cells to the site of inflammation. mdpi.com

Cell surface receptors: Receptors like Toll-like receptors (TLRs) play a crucial role in initiating the inflammatory response to pathogens and tissue damage. mdpi.comnih.gov For instance, TLR4 is a key receptor for bacterial lipopolysaccharide (LPS). nih.gov

Macrophages are key cellular players in inflammation, and their polarization into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical determinant of the inflammatory outcome. nih.govoncotarget.com Some compounds can modulate this polarization, promoting a shift towards the M2 phenotype to resolve inflammation. oncotarget.com

Antimicrobial Mechanisms

This compound has also been reported to possess antimicrobial properties against certain bacteria and fungi. ontosight.ai The mechanisms underlying this activity are multifaceted and can involve various strategies to inhibit or kill microbial cells.

General antimicrobial mechanisms employed by various compounds include:

Inhibition of cell wall synthesis: This is a common target for antibiotics like penicillins and vancomycin. orthobullets.com By disrupting the integrity of the bacterial cell wall, these agents cause the cell to lyse.

Inhibition of protein synthesis: Some antimicrobials bind to bacterial ribosomes (either the 30S or 50S subunit) and interfere with the translation of mRNA into proteins, which is essential for bacterial survival. orthobullets.com

Inhibition of nucleic acid synthesis: This can involve blocking the synthesis of DNA or RNA. orthobullets.com For example, fluoroquinolones target DNA gyrase, an enzyme necessary for DNA replication.

Disruption of the cell membrane: Some antimicrobial peptides can form pores in the bacterial cell membrane, leading to the leakage of cellular contents and cell death. nih.gov

Inactivation of essential enzymes: Bacteria rely on specific enzymes for their metabolic processes. Inhibiting these enzymes can be a potent antimicrobial strategy. reactgroup.org

Bacteria can develop resistance to antimicrobial agents through various mechanisms, such as pumping the drug out of the cell (efflux pumps), modifying the drug's target, or producing enzymes that inactivate the drug. reactgroup.org The specific mechanisms by which this compound exerts its antimicrobial effects require further detailed investigation.

Inhibition of Microbial Growth and Pathogenicity

While research specifically documenting the antimicrobial activities of this compound is limited, extensive studies on its close structural analog, scopoletin (B1681571), provide significant insights into the potential antimicrobial profile of coumarin derivatives. This compound is recognized as a naturally occurring coumarin with identified antimicrobial effects against certain bacteria and fungi. ontosight.ai

Scopoletin has demonstrated a broad range of antimicrobial activities. For instance, it has shown antifungal properties against multidrug-resistant strains of Candida tropicalis and the phytoalexin activity against Alternaria alternata. ontosight.ainih.gov It also exhibits antitubercular activity, with studies on extracts from Morinda citrifolia roots showing high activity against Mycobacterium tuberculosis at a Minimum Inhibitory Concentration (MIC) of 50 μg/mL. Furthermore, some research has indicated that scopoletin possesses activity against Escherichia coli. ontosight.ai The general antimicrobial efficacy of plant-derived extracts is often attributed to their complex mixture of compounds, including phenolics, which can act synergistically. scielo.brfrontiersin.orgnih.gov The antimicrobial action can be either inhibitory to growth (bacteriostatic or fungistatic) or lethal (bactericidal or fungicidal), depending on the concentration and the specific microorganism. scielo.br

The pathogenicity of microbes, particularly plant pathogens, can also be influenced by environmental factors such as osmotic stress, which has been shown to enhance the pathogenicity of fungi like Setosphaeria turcica by affecting conidia germination and appressorium formation. nih.gov While not directly studied with this compound, the ability of coumarins to interfere with microbial growth suggests a potential to modulate pathogenicity.

Elucidation of Interactions with Microbial Cellular Components

The mechanisms through which coumarins like this compound exert their antimicrobial effects involve interactions with various microbial cellular components, leading to a disruption of essential life processes. Although direct studies on this compound are not extensively available, the mechanisms of the parent compound, scopoletin, and other phenolic compounds have been investigated.

A primary target for many antimicrobial agents is the microbial cell membrane. For scopoletin, its action against C. tropicalis is attributed to interference with the synthesis of vital fungal cell components, leading to the disruption of the cell wall and plasma membrane. ontosight.ai This aligns with general mechanisms observed for other plant-derived antimicrobials, which can alter membrane permeability, disrupt the pH gradient, and affect ion transport, ultimately leading to cell death. frontiersin.orgnih.gov

Beyond the cell membrane, these compounds can interact with intracellular components. Polyphenolic compounds are known to react with proteins, potentially inactivating essential enzymes or surface-exposed adhesins crucial for bacterial adhesion and colonization. nih.gov Another key mechanism is the inhibition of nucleic acid synthesis or the induction of DNA damage. mdpi.com Some plant extracts have been shown to affect the cytoplasmic pH of microbial cells, indicating a disruption of internal homeostasis. nih.gov The complex structure of the bacterial cell wall, particularly the outer membrane of Gram-negative bacteria, can influence susceptibility, often making them more resistant than Gram-positive bacteria to certain hydrophobic molecules. scielo.br The ability of bacteria to form biofilms also presents a significant barrier, as the exopolysaccharide matrix can limit the penetration of antimicrobial compounds. nih.gov

Investigations into Other Biological Modulations by Coumarin Derivatives (Generalizing from Scopoletin and its Analogs)

Autophagy Modulation Pathways

Coumarin derivatives, including scopoletin, have been identified as modulators of autophagy, a critical cellular process for degrading and recycling cellular components that is implicated in aging and disease. Research shows that scopoletin can induce autophagy in human lung fibroblasts, a process linked to its anti-aging potential. bdpsjournal.org This induction of autophagy is reportedly connected to the modulation of the tumor suppressor protein p53. bdpsjournal.org Further mechanistic studies in human lung fibroblast cells (IMR 90) revealed that scopoletin treatment increases the expression of histone deacetylases like HDAC1, SIRT1, and SIRT6, while decreasing levels of histone acetyltransferases. bdpsjournal.org It also enhances anti-aging transcription factors such as Nrf-2 and p-FoxO1. bdpsjournal.org

Conversely, in a different cellular context, scopoletin has been reported to exert neuroprotective effects by inhibiting autophagy in SH-SY5Y neuroblastoma cells through the SIRT3 signaling pathway. This suggests that the modulatory effect of scopoletin on autophagy can be cell-type and context-dependent, either inducing a protective, recycling process or preventing excessive self-degradation.

Antiproliferative Action at the Cellular Level

The antiproliferative activity of scopoletin and its derivatives against various cancer cell lines is well-documented. The antitumor effects of scopoletin are multifaceted, stemming from its ability to inhibit proliferation, curb migration and invasion, induce apoptosis (programmed cell death), and cause cell cycle arrest. Mechanistically, these actions are linked to the regulation of key signaling pathways, including the MAPK and PI3K/AKT/mTOR pathways.

Scopoletin has demonstrated antiproliferative effects against BW5147 murine lymphoma cells and MCF-7 human adenocarcinoma cells. In human liver cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. frontiersin.org Studies on human prostate cancer cells (LNCaP) revealed that scopoletin causes a dose-dependent inhibition of growth, marked by cell cycle arrest at the G2/M phase and an increase in apoptosis.

Furthermore, synthetic modification of the scopoletin structure has led to derivatives with enhanced cytotoxic properties. The introduction of α-aminoacetamide, acrylamide (B121943), and β-aminopropamide moieties at the 3-position of scopoletin yielded compounds with potent cytotoxicities against human cancer cell lines such as MDA-MB-231 (breast), MCF-7 (breast), HepG2 (liver), and A549 (lung). Notably, derivatives containing acrylamide and β-aminopropamide showed significantly improved activity.

Table 1: In Vitro Cytotoxic Activity of Scopoletin Derivatives

Angiogenesis Inhibition Mechanisms (e.g., inhibition of endothelial cell proliferation, migration, tube formation)

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Coumarin derivatives, particularly scopoletin, have emerged as promising angiogenesis inhibitors. Studies have shown that scopoletin can effectively block angiogenesis both in vivo and in vitro. In a chick chorioallantoic membrane (CAM) model, scopoletin dose-dependently reduced the formation of new blood vessels. rsc.org

The mechanism behind this anti-angiogenic activity involves the direct targeting of key signaling pathways in endothelial cells. Scopoletin has been found to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) induced by vascular endothelial growth factor (VEGF), a primary mediator of angiogenesis. rsc.orgnih.gov This inhibition is achieved by interrupting the autophosphorylation of VEGF receptor 2 (VEGFR2), which in turn down-regulates the activation of its downstream signaling molecules, including ERK1/2, p38 MAPK, and endothelial nitric oxide synthase (eNOS). rsc.org By blocking these critical steps, scopoletin effectively halts the cascade of events required for new blood vessel development. rsc.orgnih.gov

Enzymatic Target Inhibition Studies

The biological activities of coumarins like scopoletin are often mediated by their ability to inhibit specific enzymes. Research has identified several enzymatic targets for scopoletin, highlighting its potential as a multi-target agent.

Scopoletin has been shown to be a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways, with an IC₅₀ value of 1.76 µM. nih.govresearchgate.net It also inhibits other enzymes such as acetylcholinesterase, monoamine oxidase (MAO), and NAD(P)H:quinone oxidoreductase (NQO1). nih.gov Furthermore, studies have demonstrated its ability to inhibit carbohydrate-digesting enzymes. Scopoletin showed a distinct inhibitory effect on α-glucosidase and α-amylase with IC₅₀ values of 85.12 µM and 37.36 µM, respectively. nih.gov This activity is relevant for managing postprandial hyperglycemia. nih.gov

In the context of cancer, coumarins are known to inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor invasion. Scopoletin, in particular, has been found to inhibit the expression of MMP-1. Another important anticancer mechanism for coumarin derivatives is the inhibition of tubulin polymerization. researchgate.netajol.infoekb.eg While not all coumarins are active, certain synthetic derivatives have been specifically designed as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site, leading to cell cycle arrest at the G2/M phase and apoptosis. nih.govresearchgate.netnih.gov

Table 2: Enzymatic Inhibition by Scopoletin

Cell Cycle Perturbation and Arrest Mechanisms

Research indicates that this compound and its derivatives can perturb the normal progression of the cell cycle, primarily inducing arrest at the G2/M phase. researchgate.net This phase of the cell cycle is a critical checkpoint that ensures cells are ready for mitosis. mdpi.com The arrest at this stage prevents the proliferation of abnormal cells, a hallmark of cancer.

The mechanism underlying this G2/M arrest involves the modulation of key regulatory proteins. Studies have shown that treatment with derivatives of this compound leads to a downregulation of Cyclin B1 and its partner, cyclin-dependent kinase 1 (CDK1), also known as cdc2. researchgate.netijbs.com The Cyclin B1/CDK1 complex is essential for the transition from the G2 phase to mitosis. mdpi.comnih.gov Its inactivation prevents the cell from entering mitosis, thus causing cell cycle arrest. researchgate.net Specifically, the phosphorylation of Cdc2 at Tyr15, which is an inhibitory modification, has been observed to increase upon treatment with related compounds, further preventing the formation of the active Cyclin B1/Cdc2 complex. frontiersin.org

The table below summarizes the effect of a this compound derivative on key cell cycle regulatory proteins in PC3 and MGC803 cancer cells. researchgate.net

| Cell Line | Treatment | Key Findings | Reference |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Arrested the cell cycle at the G2/M phase. | researchgate.net |

| MGC803 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Inhibited cell proliferation. | researchgate.net |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Downregulated the levels of cell cycle-related proteins cyclin B1 and cdc2. | researchgate.net |

Induction of Programmed Cell Death Pathways (e.g., apoptosis, mitochondria-mediated processes)

This compound and its derivatives have been shown to induce programmed cell death, primarily through the intrinsic apoptotic pathway, which is mediated by the mitochondria. researchgate.net Apoptosis is a crucial process for removing damaged or unwanted cells and its dysregulation is a key factor in cancer development. sartorius.com

The mitochondria-mediated apoptotic pathway is initiated by various intracellular stresses, leading to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.gov One of the key events is the regulation of the Bcl-2 family of proteins. nih.govwikipedia.org Treatment with this compound derivatives has been found to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. researchgate.net This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. mdpi.commdpi.com

Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9, an initiator caspase. mdpi.comaging-us.com Activated caspase-9, in turn, activates executioner caspases, such as caspase-3. mdpi.comwikipedia.org Caspase-3 is a critical executioner of apoptosis, responsible for cleaving numerous cellular substrates, ultimately leading to the characteristic morphological and biochemical changes of apoptosis. cellsignal.com Studies have demonstrated that this compound derivatives can induce the activation of both caspase-9 and caspase-3. researchgate.net

Furthermore, the release of other mitochondrial proteins like Apoptosis Inducing Factor (AIF) can also contribute to caspase-independent cell death pathways. wikipedia.org

The following table details the effects of a this compound derivative on proteins involved in apoptosis in PC3 cells. researchgate.net

| Cell Line | Treatment | Key Findings | Reference |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Induced mitochondria-mediated apoptosis. | researchgate.net |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Upregulated the protein expression of Bax. | researchgate.net |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Downregulated the protein expression of Bcl-2. | researchgate.net |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Increased the expression of cytochrome c. | researchgate.net |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Increased the expression of caspase-3 and -9. | researchgate.net |

Modulation of Cell Colony Formation and Migration

Beyond inducing cell death, derivatives of this compound have demonstrated the ability to inhibit the clonogenic potential and migratory capacity of cancer cells. researchgate.net The ability of single cancer cells to grow into a colony is a measure of their reproductive viability and tumorigenic potential. ossila.com

Studies have shown that treatment with a 3-aryl-7-hydroxy scopoletin derivative significantly suppressed the colony formation of both PC3 and MGC803 cancer cells. researchgate.net This indicates a reduction in the long-term proliferative capacity of these cells.

Cell migration is a fundamental process that is co-opted by cancer cells to invade surrounding tissues and metastasize to distant organs. wikipedia.org The inhibition of cell migration is therefore a critical aspect of anti-cancer therapy. Research has revealed that this compound derivatives can effectively inhibit the migration of cancer cells. researchgate.net This effect is often associated with the modulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. wikipedia.orgfrontiersin.org While direct studies on this compound's effect on MMPs are limited, the inhibition of migration suggests a potential role in modulating these and other proteins involved in cell motility. researchgate.net

The table below summarizes the observed effects on colony formation and migration.

| Cell Line | Treatment | Effect on Colony Formation | Effect on Migration | Reference |

| PC3 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Suppressed | Suppressed | researchgate.net |

| MGC803 | 3-Aryl-7-hydroxy scopoletin derivative (5c) | Suppressed | Suppressed | researchgate.net |

Structure Activity Relationship Sar Studies of 3 Hydroxyscopoletin and Its Analogs

Impact of Specific Substituents on Biological Potency and Selectivity

The introduction of different functional groups onto the coumarin (B35378) scaffold can dramatically alter the biological profile of the resulting analog.

Hydroxyl Groups: The hydroxylation of the coumarin ring is a key modification for enhancing biological activity. Notably, the introduction of a hydroxyl group at the C-3 position has been shown to greatly increase the inhibitory activity of coumarins against enzymes like 5-lipoxygenase and α-D-glucosidase. nih.gov For instance, 3-hydroxyscopoletin demonstrates high inhibitory potency for 5-lipoxygenase. nih.gov The presence of phenolic hydroxyl groups in coumarin-3-sulfonamides was also found to be responsible for high antioxidant activity. nih.gov

Nitro Groups: The addition of a nitro group, which is an electron-withdrawing substituent, can confer potent cytotoxic properties. rsc.org For example, coumarins substituted with a nitro group at the C-6 position have shown potent activity against the MCF-7 breast cancer cell line. researchgate.net

Halogen Groups: Halogens like chlorine can be critical for selectivity. A chloro (Cl) substitution at the C-6 position of the coumarin nucleus was found to be crucial for both the binding affinity and selectivity for monoamine oxidase B (MAO-B) inhibition. nih.gov

Aryl Groups: The presence of a phenyl group at the C-4 position has been identified as essential for the P-glycoprotein inhibitory activity of certain coumarins. sci-hub.se In another study, 7-hydroxy-4-methylcoumarin with a phenyl group directly attached at the C-3 position was shown to be a potential antibacterial agent. encyclopedia.pub

Acyl Groups: The conjugation of various acyl halide substitutions at the C-6 position of the coumarin ring has led to compounds with significant cytotoxic effects on cancer cell lines. sci-hub.se

Alkoxy and Aliphatic Chains: The length and nature of alkoxy or aliphatic chains, often attached at C-7, influence activity. O-prenylated coumarins show cytotoxic properties that depend on the length of the prenyl chain, which increases the molecule's lipophilicity and facilitates cell penetration. nih.gov Similarly, the addition of an isoprenyl group to the furanocoumarin skeleton at C-7 increased lipophilicity and antimicrobial activity. mdpi.com

| Substituent | Position | Observed Biological Effect | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | C-3 | Increased 5-lipoxygenase and α-D-glucosidase inhibition | nih.gov |

| Nitro (-NO2) | C-6 | Potent activity against MCF-7 breast cancer cells | researchgate.net |

| Chloro (-Cl) | C-6 | Increased MAO-B selectivity and binding affinity | nih.gov |

| Phenyl | C-4 | Essential for P-glycoprotein inhibitory activity | sci-hub.se |

| Prenyl Chain | - | Increased cytotoxicity via enhanced lipophilicity | nih.gov |

Positional Effects of Functional Groups on Biological Modulation (e.g., C-3, C-4, C-7 substitutions on the coumarin skeleton)

The position of a functional group on the coumarin skeleton is as critical as its chemical nature in determining biological activity. researchgate.net

C-3 Position: This position is frequently targeted for modification. Direct 3-hydroxylation of a coumarin ring can transform a compound into a potent enzyme inhibitor. nih.gov 3-Hydroxyumbelliferone, for example, is a potent inhibitor of α-D-glucosidase. nih.gov Furthermore, attaching aliphatic or aryl moieties at the C-3 position has been explored for antimicrobial activity. encyclopedia.pub

C-4 Position: Substitutions at the C-4 position significantly contribute to anti-inflammatory activity. researchgate.net A phenyl group at this position can enhance bioactivity. sci-hub.se Conversely, for MAO-B inhibition, the binding site appears to favor small-sized substituents at the C-4 position. nih.gov

C-7 Position: This is a common site for substitution to modulate activity. Attaching alkyl chains with an acetylene (B1199291) group at position 7 resulted in a potent and selective MAO-B inhibitor. mdpi.com In general, substitutions at the C-7 position are known to significantly enhance the MAO inhibitory potential of the coumarin scaffold. nih.govencyclopedia.pub The introduction of an aliphatic chain at C-7 in furanocoumarins led to stronger antimicrobial activity by increasing lipophilicity. mdpi.com

| Position | Substituent Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| C-3 | Hydroxyl | Greatly increases inhibitory activity for 5-lipoxygenase and α-D-glucosidase. | nih.gov |

| C-4 | Phenyl | Enhances general bioactivity and is crucial for some specific inhibitory functions. | sci-hub.se |

| C-4 | Small-sized groups | Beneficial for hMAO-B inhibition. | nih.gov |

| C-6 | Nitro, Chloro | Can confer potent cytotoxicity (nitro) or high selectivity for enzymes like MAO-B (chloro). | researchgate.netnih.gov |

| C-7 | Alkyl chains, Benzyloxy groups | Strongly affects MAO inhibition, often linked to the lipophilicity of the substituent. | mdpi.comfrontiersin.org |

Stereochemical Influences on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological activity of chiral compounds. nih.gov For many natural products, only one specific stereoisomer is biologically active. nih.gov While detailed stereochemical studies specifically on this compound analogs are not widely reported in the provided sources, the principles are broadly applicable to coumarin derivatives.

The specific spatial configuration of a molecule can significantly affect its interaction with biological targets, such as enzymes or receptors, which are themselves chiral. nih.gov It can also lead to major differences in the antimalarial activity of all subclasses of a compound, indicating that a stereoselective uptake mechanism might be responsible for the improved biological activity of certain isomers. nih.govnih.gov For example, in a study on the triscoumarin edgeworoside B, the stereochemistry was determined to be S, which is a critical piece of information for understanding its biological function. researchgate.net This highlights that for any analog of this compound possessing a chiral center, the biological profile of each enantiomer or diastereomer would need to be evaluated independently.

Physicochemical Property Correlations with Biological Effects (e.g., lipophilicity, polarity)

The biological effects of coumarin analogs are strongly correlated with their physicochemical properties, particularly lipophilicity and polarity. oncodesign-services.com

Lipophilicity: This property, which describes a compound's ability to dissolve in fats and lipids, is a key determinant of biological activity.

Enhanced Activity: An increase in lipophilicity, often achieved by adding aliphatic or prenyl chains, can facilitate the penetration of the molecule through the lipid-rich cell membranes of microbes or cancer cells, thereby enhancing its activity. nih.govmdpi.com

QSAR Models: Quantitative structure-activity relationship (QSAR) studies have established clear links between lipophilicity and potency. For a series of 7-benzyloxy coumarin derivatives, MAO-B inhibitory potency showed a parabolic correlation with the hydrophobic Hansch constant (π), indicating an optimal lipophilicity for activity. frontiersin.org In another case, a linear correlation was found between MAO-B potency and the calculated partition coefficient (ClogP). frontiersin.org

Limitations: While higher lipophilicity can be beneficial, it is not always directly proportional to antimicrobial activity. nih.gov Extremely high lipophilicity can sometimes hinder a drug's solubility in aqueous biological fluids.

Polarity: The polarity of a molecule, determined by the distribution of electron density and the presence of polar functional groups, also governs its biological interactions.

Polar Groups: The incorporation of polar groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH3) has a significant impact, generally decreasing lipophilicity. scielo.brmasterorganicchemistry.com However, these groups can also form hydrogen bonds, which can increase water solubility and are often crucial for binding to target proteins. ashp.orgwikipedia.org

Synthetic Strategies for 3 Hydroxyscopoletin and Its Derivatives in Research

Chemical Synthesis Approaches

Chemical synthesis provides a direct and scalable route to 3-hydroxyscopoletin and its analogs. These methods often involve the construction of the core coumarin (B35378) structure followed by specific modifications.

Multi-step Reaction Sequences for Coumarin Scaffold Construction

The construction of the coumarin scaffold is a fundamental step in the synthesis of this compound. Various classical and modern organic reactions are employed to build this heterocyclic system. These multi-step sequences often begin with simple phenolic precursors and utilize reactions like the Pechmann condensation, Perkin reaction, or Knoevenagel condensation to form the coumarin ring. mdpi.commdpi.comresearchgate.net For instance, the Knoevenagel condensation of a substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound is a common strategy. jonuns.com Another approach involves the reaction of alkynoates with α-keto acids, mediated by a silver catalyst, to yield 3-aroylcoumarins. mdpi.com These foundational methods provide the basic coumarin structure, which can then be further functionalized.

A significant breakthrough in the synthesis of 3-hydroxylated coumarins was the development of a direct 3-hydroxylation method using a Cu²⁺-ascorbic acid-O₂ system. vulcanchem.comnih.gov Prior to this, 3-hydroxylation of the coumarin ring was primarily achieved through biological systems involving cytochrome P-450 enzymes. vulcanchem.comnih.gov This chemical method represents a more controlled and potentially scalable route for producing novel compounds like this compound and 3-hydroxyisoscopoletin. vulcanchem.comnih.gov

Microwave-Promoted Syntheses for Efficient Derivatization

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of coumarin derivatives. jonuns.commdpi.comnih.govmdpi.comnih.gov This technology often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jonuns.comrsc.org For example, the Knoevenagel condensation of salicylaldehydes with active methylene compounds can be effectively carried out under microwave irradiation, sometimes even in the absence of a solvent. jonuns.com This method has been successfully used to synthesize various 3-substituted coumarins. jonuns.com Microwave irradiation has also been employed in the synthesis of 3-N-sulphonylamidine coumarins and 3-trifluoromethyl coumarins, showcasing its versatility in derivatizing the coumarin scaffold. mdpi.com

Targeted Derivatization from Parental Coumarin Scaffolds

Once the basic coumarin scaffold is in hand, targeted derivatization allows for the introduction of various functional groups to create a library of analogs with diverse properties. This can involve introducing substituents at different positions of the coumarin ring to study structure-activity relationships. For example, researchers have synthesized a series of 3-aryl-7-hydroxy scopoletin (B1681571) derivatives by introducing various aryl substitutes at the 3-position of the scopoletin skeleton. researchgate.net This targeted approach allows for the fine-tuning of the molecule's biological activity. researchgate.net The biotransformation of coumarins using filamentous fungi also represents a method for targeted derivatization, highlighting chemo- and stereoselective modifications. mdpi.com

Enzymatic and Biocatalytic Synthesis Methods

In addition to chemical synthesis, enzymatic and biocatalytic methods offer a green and highly selective alternative for the production of coumarins and their derivatives. mdpi.commdpi.comnih.govfrontiersin.orgmdpi.comnih.govftb.com.hr These methods leverage the power of enzymes and microorganisms to carry out specific transformations.

Engineered Microbial Systems for Heterologous Production of Coumarins

Metabolic engineering of microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, has enabled the heterologous production of various plant secondary metabolites, including coumarins. researchgate.netoup.comfrontiersin.orgmdpi.comnih.govkuleuven.bescielo.brresearchgate.net By introducing and optimizing biosynthetic pathways from plants into these microbial hosts, it is possible to produce coumarins from simple and inexpensive starting materials like glucose or glycerol. researchgate.netnih.gov For instance, E. coli has been engineered to produce umbelliferone (B1683723) and scopoletin. researchgate.netmdpi.com This approach offers a sustainable and scalable platform for the production of valuable coumarin compounds. researchgate.net However, challenges remain, such as the functional expression of certain plant enzymes, like membrane-associated P450 monooxygenases, in prokaryotic systems. rsc.org

Characterization and Application of Enzymes in Biosynthesis (e.g., S8H in E. coli)

The identification and characterization of key enzymes in the coumarin biosynthetic pathway are crucial for developing efficient biocatalytic systems. A significant example is the enzyme Scopoletin 8-hydroxylase (S8H), which is involved in the biosynthesis of fraxetin (B1674051) from scopoletin. nih.govcabidigitallibrary.orgnih.govbiorxiv.orgoup.comnih.govbiorxiv.orgresearchgate.netresearchgate.net This enzyme, a 2-oxoglutarate and Fe2+-dependent dioxygenase, has been functionally characterized after being heterologously expressed in E. coli. nih.govcabidigitallibrary.orgnih.govbiorxiv.org The purified S8H enzyme from Arabidopsis thaliana was shown to catalyze the hydroxylation of scopoletin at the C8 position to produce fraxetin. nih.govnih.gov

The application of S8H in engineered E. coli has been demonstrated for the production of fraxetin from various precursors, including scopoletin, esculetin, and ferulic acid. researchgate.net In one study, an E. coli strain harboring S8H synthesized 84.8 µM of fraxetin from 100 µM of scopoletin. researchgate.net This highlights the potential of using specific, well-characterized enzymes in microbial systems for the targeted synthesis of complex coumarin derivatives.

Advanced Analytical Methodologies for Research on 3 Hydroxyscopoletin

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography (HPLC) based methods)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and quantification of 3-Hydroxyscopoletin from complex mixtures such as plant extracts and biological fluids. dntb.gov.ua The versatility and high resolution of HPLC make it an ideal choice for analyzing coumarins and other phenolic compounds. dntb.gov.uaiqvia.com

Research Findings: The most prevalent mode of separation for this compound and related coumarins is reversed-phase (RP) HPLC. dntb.gov.uaiqvia.com In this technique, a nonpolar stationary phase, typically an octadecylsilyl (C18) bonded silica, is used in conjunction with a polar mobile phase. dntb.gov.uaresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. Typically, it consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. iqvia.comresearchgate.net To improve peak shape and resolution, especially for phenolic compounds, the mobile phase is often acidified with agents like formic acid or acetic acid. researchgate.netscielo.br This suppresses the ionization of phenolic hydroxyl groups, leading to better retention and more symmetrical peaks. Elution can be performed in either an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time), with the latter being particularly useful for complex samples containing compounds with a wide range of polarities. youtube.comresearchgate.net

Detection is most commonly accomplished using a UV-Vis or Diode Array Detector (DAD). hmdb.casci-hub.se Coumarins, including this compound, possess chromophores that absorb UV light, allowing for their sensitive detection. sigmaaldrich.com A DAD offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. hmdb.ca Quantification is typically achieved by constructing a calibration curve using a certified reference standard of this compound. cornell.eduresearchgate.net The peak area of the analyte in a sample is compared to the calibration curve to determine its concentration. researchgate.net

The following interactive table summarizes typical HPLC conditions used for the analysis of coumarins like this compound.

Table 1: Typical HPLC Parameters for this compound Analysis This table is based on common methodologies for coumarin (B35378) and phenolic compound analysis.

| Parameter | Common Conditions | Purpose |

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) dntb.gov.uaresearchgate.net | Provides a nonpolar surface for hydrophobic interactions, enabling separation based on polarity. |

| Mobile Phase (Eluent) | Acetonitrile/Water or Methanol/Water mixture iqvia.comresearchgate.net | A polar solvent system that carries the sample through the column. The ratio is adjusted for optimal separation. |

| Mobile Phase Modifier | Acetic Acid or Formic Acid (e.g., 0.1-1%) researchgate.netscielo.br | Suppresses ionization of phenolic groups to improve peak shape and retention. |

| Elution Mode | Isocratic or Gradient youtube.comresearchgate.net | Isocratic uses a constant mobile phase composition, while gradient changes the composition for complex samples. |

| Flow Rate | 0.5 - 1.5 mL/min researchgate.netyoutube.com | Controls the speed of the mobile phase, affecting retention time and resolution. |

| Detection | UV/Vis or Diode Array Detector (DAD) (e.g., 210-360 nm) hmdb.casci-hub.se | Measures the absorbance of the analyte as it elutes, allowing for detection and quantification. |

| Quantification | External Standard Method cornell.eduresearchgate.net | A calibration curve is generated from known concentrations of a standard to quantify the analyte. |

Spectroscopic Characterization in Complex Biological Matrices (e.g., Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS))

The unambiguous identification and structural elucidation of this compound, especially when isolated from or detected in complex biological matrices, requires powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS). bvsalud.orgmicrocombichem.com

Research Findings: Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that combines the separation power of HPLC with the mass analysis capabilities of MS. veedalifesciences.com For the analysis of this compound in biological samples like plasma or tissue extracts, LC-MS/MS (tandem mass spectrometry) is the method of choice. diva-portal.orgjapsonline.comijper.org After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which is a soft ionization technique that keeps the molecule intact. cornell.edujapsonline.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific detection method. cornell.edu In tandem MS, a specific parent ion corresponding to this compound is selected and fragmented to produce characteristic product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low levels, even in the presence of complex matrix components. japsonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. emerypharma.comnih.gov For this compound, 1D NMR experiments (¹H and ¹³C NMR) provide information about the number and chemical environment of the hydrogen and carbon atoms in the molecule. youtube.comemerypharma.com 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. emerypharma.compharmacognosy.us COSY identifies proton-proton couplings, while HSQC and HMBC reveal one-bond and multiple-bond correlations between protons and carbons, respectively. emerypharma.com Together, these experiments allow for the complete and unambiguous assignment of the chemical structure. While NMR is less sensitive than MS, it is unparalleled in its ability to define molecular structure without the need for a reference standard. nih.govpharmacognosy.us

The following interactive table compares the key features of LC-MS and NMR for the analysis of this compound.

Table 2: Comparison of NMR and LC-MS for this compound Characterization

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Nuclear Magnetic Resonance (NMR) |

| Primary Application | Quantification and detection in complex matrices. veedalifesciences.comjapsonline.com | De novo structural elucidation and confirmation. emerypharma.comnih.gov |

| Sensitivity | Very high (picogram to femtogram levels). diva-portal.org | Relatively low (microgram to milligram levels). pharmacognosy.us |

| Specificity | High, especially with tandem MS (MS/MS). veedalifesciences.com | Very high, provides detailed structural information. |

| Sample Throughput | High, suitable for analyzing many samples. | Low, experiments can be time-consuming. |

| Matrix Effects | Can be susceptible to ion suppression or enhancement. diva-portal.org | Generally less prone to matrix effects, but can affect resolution. |

| Hyphenation | Routinely coupled with HPLC (LC-MS). veedalifesciences.com | Can be coupled with LC, but less common and more complex. |

| Requirement for Standard | Required for absolute quantification. | Not required for structural elucidation. nih.gov |

Development of Bioanalytical Assays for Mechanistic and Activity Studies

To understand the biological significance of this compound, it is essential to develop robust bioanalytical assays that can measure its activity and elucidate its underlying mechanisms. europa.eunih.gov These assays are critical in translating the presence of the compound into a functional context, such as antioxidant potential or enzyme inhibition. sci-hub.senih.gov

Research Findings: Given that many coumarins exhibit antioxidant properties, a common approach is to evaluate this compound using various antioxidant activity assays. researchgate.netmdpi.comnih.gov These assays are typically cell-free and measure the compound's ability to scavenge free radicals or reduce oxidized species. Common examples include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. researchgate.netresearchgate.netnih.gov These spectrophotometric assays provide a rapid assessment of antioxidant capacity.

For more detailed mechanistic insights, enzyme inhibition assays are frequently employed. sci-hub.sesigmaaldrich.comsigmaaldrich.com If this compound is hypothesized to interact with a specific enzyme (e.g., a cytochrome P450 enzyme, a kinase, or a protease), an in vitro assay can be developed to measure the extent of inhibition. sigmaaldrich.combioivt.com These assays typically involve incubating the enzyme with its substrate in the presence and absence of this compound and measuring the rate of product formation. sigmaaldrich.com The product can often be a fluorescent or colored molecule, allowing for high-throughput screening in microplate format. nih.govbioivt.com From these experiments, key parameters like the half-maximal inhibitory concentration (IC₅₀) can be determined, providing a quantitative measure of the compound's potency as an inhibitor. bioivt.com

Cell-based assays represent a further step in complexity and biological relevance. For instance, if this compound is being investigated for anti-proliferative effects, its activity can be tested against cancer cell lines. researchgate.netresearchgate.net Assays measuring cell viability (e.g., SRB or MTT assays), apoptosis (e.g., caspase activity assays), or cell cycle progression (e.g., flow cytometry) can provide valuable data on its cellular mechanisms of action. researchgate.net

The following interactive table outlines various bioanalytical assays that can be applied to study the activity of this compound.

Table 3: Bioanalytical Assays for Studying this compound Activity

| Assay Type | Specific Assay Example | Principle and Application |

| Antioxidant Activity | DPPH Radical Scavenging Assay researchgate.netmdpi.com | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical, causing a color change measured spectrophotometrically. Assesses general antioxidant potential. |

| Antioxidant Activity | ABTS Radical Scavenging Assay researchgate.netmdpi.com | Measures the reduction of the pre-formed ABTS radical cation by the antioxidant. Suitable for both hydrophilic and lipophilic compounds. |

| Antioxidant Activity | Ferric Reducing Antioxidant Power (FRAP) nih.gov | Measures the ability of the compound to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. |

| Enzyme Inhibition | Cytochrome P450 (CYP) Inhibition Assay bioivt.com | Utilizes a fluorescent substrate that is metabolized by a specific CYP isozyme. Inhibition by the compound results in a decreased fluorescence signal. |

| Enzyme Inhibition | Protease/Kinase Inhibition Assay sigmaaldrich.comsigmaaldrich.com | Measures the inhibition of a specific enzyme's activity on its substrate. Product formation is often detected via fluorescence, absorbance, or luminescence. |

| Cell-Based | Cell Proliferation/Viability Assay (e.g., MTT, SRB) researchgate.net | Quantifies the number of viable cells after treatment with the compound. Used to assess cytotoxicity or anti-proliferative effects. |

| Cell-Based | Apoptosis Assay (e.g., Caspase-Glo) researchgate.net | Measures the activity of caspases, which are key enzymes in the apoptotic pathway, to determine if the compound induces programmed cell death. |

Computational and Theoretical Chemistry Applications in 3 Hydroxyscopoletin Research

Molecular Modeling and Simulation of Compound-Target Interactions

Molecular modeling and simulation techniques are fundamental to visualizing and understanding how a ligand, such as 3-Hydroxyscopoletin, interacts with its biological targets. These computational methods can predict the binding affinity and orientation of a compound within the active site of a protein, guiding further experimental studies. rsc.org

Molecular docking, a key component of molecular modeling, has been extensively used to study coumarin (B35378) derivatives, including the parent compound of this compound, scopoletin (B1681571). Research on scopoletin and its derivatives has provided a framework for understanding how this compound might interact with various enzymes. For instance, molecular docking studies on scopoletin derivatives targeting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, have revealed crucial binding conformations. nih.govmdpi.com These simulations show that the coumarin lactone ring can form important hydrogen bonds with amino acid residues like TYR489 in the active site. mdpi.com

In another example, the interaction of scopoletin with a plasma membrane Ca2+-ATPase from the carmine (B74029) spider mite (TcPMCA1) was investigated using homology modeling and molecular docking. mdpi.comnih.gov The results indicated that scopoletin inserts into a binding cavity of the TcPMCA1 protein, forming hydrogen bonds with key amino acid residues. mdpi.comnih.gov Such studies suggest that the hydroxyl and methoxy (B1213986) groups on the coumarin ring, as present in this compound, are significant for these interactions. mdpi.com Although these studies were not performed directly on this compound, the findings for scopoletin provide strong predictive insights into how the additional hydroxyl group in this compound could influence binding, potentially forming additional hydrogen bonds and altering the compound's specificity and affinity for the target.

Table 1: Examples of Molecular Docking Studies on Scopoletin and Related Coumarins

| Compound/Derivative | Target Protein | Key Findings | Reference(s) |

|---|---|---|---|

| Scopoletin Derivatives | Acetylcholinesterase (AChE) | The lactone ring forms hydrogen bonds with key residues (e.g., TYR489). The naphthalene (B1677914) nucleus modification enhances AChE inhibition. | mdpi.com |

| Scopoletin | Tetranychus cinnabarinus Plasma Membrane Ca2+-ATPase (TcPMCA1) | Scopoletin inserts into the binding cavity and interacts with active site residues via hydrogen bonds. | mdpi.comnih.gov |

| Furo[3,2-c]coumarins | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO B) | Binding is primarily driven by π–π stacking interactions. | mdpi.com |

| Umbelliferon Derivatives | Carbonic Anhydrase IX and XII (hCA IX & XII) | The hydrolyzed 2-hydroxycinnamic acid derivative binds at the entrance of the enzyme pocket, blocking substrate access. | nih.gov |

Quantum Chemical Studies of Reactivity, Electronic Properties, and Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the intrinsic electronic properties of molecules like this compound. wikipedia.orgetsf.eu These calculations provide insights into molecular structure, stability, and reactivity by modeling the electron density. wikipedia.org While specific DFT studies on this compound are not widely published, the principles can be applied to understand its chemical behavior.

DFT calculations can determine a variety of electronic descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding non-covalent interactions, such as those between this compound and a protein receptor.

For this compound, DFT could be used to analyze how the hydroxyl and methoxy substituents influence the electron distribution across the coumarin ring system. This would help in understanding its antioxidant properties, as these are related to the ease of donating a hydrogen atom or an electron. Furthermore, these quantum chemical studies can elucidate reaction mechanisms, for example, by calculating the transition state energies for metabolic transformations. nih.gov

In Silico Prediction of Biological Activities and Potential Molecular Targets

In the early stages of drug discovery, in silico tools can predict the biological activity spectrum and potential molecular targets of a compound, thereby guiding experimental validation. researchgate.net One such tool is the Prediction of Activity Spectra for Substances (PASS). researchgate.net

The PASS program analyzes the structure-activity relationships of a query molecule against a vast database of known bioactive substances. researchgate.net The output is a list of potential biological activities, each with a probability of being active (Pa) and inactive (Pi). A Pa value greater than 0.7 suggests a high probability of experimental activity, while values between 0.5 and 0.7 indicate moderate probability. tandfonline.com

Enzyme inhibition (e.g., xanthine (B1682287) oxidase, acetylcholinesterase)

Antioxidant activity

Anti-inflammatory effects

Anticancer properties

In addition to PASS, other in silico platforms like SwissADME and ProTox can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity risks, respectively. tandfonline.comresearchgate.net These predictions are crucial for evaluating the drug-likeness of a compound like this compound and identifying potential liabilities early in the development process.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationships (QSAR) Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds by identifying the key structural features responsible for their biological activity. researchgate.net These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com

A notable 3D-QSAR study was conducted on scopoletin and 30 other coumarin derivatives to understand their acaricidal activity against Tetranychus cinnabarinus, which is mediated by the inhibition of the TcPMCA1 protein. mdpi.comnih.gov This study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA).

CoMFA evaluates the steric and electrostatic fields of the molecules.

CoMSIA assesses additional descriptors, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The models generated in this study showed that the steric and hydrogen-bond fields were crucial for the inhibitory activity of the coumarin compounds. mdpi.comnih.gov The contour maps from the CoMFA and CoMSIA analyses revealed that specific positions on the coumarin scaffold were critical for activity. Notably, the C3, C6, and C7 positions were identified as the most suitable sites for modification to enhance activity. mdpi.comnih.gov

For this compound (which has substituents at C6 and C7, and a hydroxyl group at C3), this QSAR model provides valuable information. The study suggests that bulky substituents are favored at certain positions, while hydrogen bond donors and acceptors are critical at others. These findings provide a rational basis for designing novel this compound derivatives with potentially improved activity by modifying these key positions. mdpi.com The QSAR equation derived from such studies allows for the prediction of activity for newly designed, untested compounds, thereby prioritizing synthetic efforts. nih.gov

Table 2: Key Parameters in the 3D-QSAR Study of Scopoletin Derivatives

| QSAR Method | Key Findings | Implication for this compound | Reference(s) |

|---|---|---|---|

| CoMFA | Steric and electrostatic fields are important for activity. Favorable steric bulk at certain positions increases activity. | The size and nature of substituents at C3, C6, and C7 are critical for target interaction. | mdpi.comnih.gov |

| CoMSIA | In addition to steric and electrostatic fields, H-bond donor and acceptor properties are significant. | The hydroxyl and methoxy groups of this compound are key contributors to its binding affinity through hydrogen bonding. | mdpi.comnih.gov |

Emerging Research Frontiers and Unexplored Avenues for 3 Hydroxyscopoletin

Discovery of Novel Biological Activities and Pharmacological Profiles

Initial research has unveiled a range of biological activities for 3-hydroxyscopoletin, distinguishing it from its parent compound, scopoletin (B1681571). These activities suggest a pharmacological profile with significant therapeutic potential.

The most notable biological activity of this compound is its potent inhibition of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. vulcanchem.com This inhibitory action is significantly enhanced compared to scopoletin. vulcanchem.com Studies suggest that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.ai The anti-inflammatory effects are likely linked to its 5-LOX inhibition. vulcanchem.com While the antioxidant and antimicrobial activities have been noted, the specific mechanisms and comparative efficacy remain areas for further detailed investigation. ontosight.ai

Table 1: Comparative Biological Activities of Scopoletin and this compound

| Activity | Scopoletin | This compound | Reference |

|---|---|---|---|

| 5-Lipoxygenase Inhibition | Present, lower potency | Present, significantly enhanced potency | vulcanchem.com |

| Anti-inflammatory | Present | Present, potentially enhanced | vulcanchem.comontosight.ai |

| Antioxidant | Present | Present | ontosight.ai |

The differential enzyme inhibitory profile of this compound compared to other hydroxycoumarins highlights the importance of the hydroxylation position in determining biological activity. For instance, while this compound is a potent 5-LOX inhibitor, 3-hydroxyumbelliferone shows high inhibitory activity against α-D-glucosidase. vulcanchem.com This specificity opens up possibilities for designing targeted therapeutic agents.

Exploration of Biosynthetic Intermediates, Metabolites, and Conjugates

The biosynthesis of coumarins in plants initiates from the phenylpropanoid pathway, with cinnamic acid serving as a key precursor. nih.govwikipedia.org The formation of the coumarin (B35378) core involves ortho-hydroxylation of cinnamates, trans/cis isomerization, and lactonization. nih.gov In the case of scopoletin, its biosynthesis from 4-coumaroyl-CoA involves several enzymatic steps catalyzed by enzymes such as CYP98A (C3'H) and feruloyl-CoA 6'-hydroxylase 1 (F6'H1). wikipedia.orgfrontiersin.org

A known conjugate of scopoletin is scopolin, which is a glucoside formed by the action of the enzyme scopoletin glucosyltransferase. wikipedia.orgfrontiersin.org However, dedicated research on the specific biosynthetic intermediates leading to this compound in any biological system is currently lacking.

Furthermore, the metabolic fate of this compound, including its metabolites and conjugates in biological systems, remains a largely unexplored frontier. Understanding how this compound is metabolized is crucial for its development as a therapeutic agent. Research in this area could involve studies using liver microsomes or in vivo models to identify the products of phase I and phase II metabolism. Human cytochrome P450 enzymes are known to metabolize coumarins, producing various hydroxylated and epoxide derivatives. mdpi.com Investigating the interaction of this compound with these enzymes would provide valuable insights into its metabolic stability and potential for drug-drug interactions.

Biotechnological Applications in Plant Engineering for Enhanced Coumarin Production

The demand for coumarins in various industries has spurred interest in biotechnological production methods. nih.gov Metabolic engineering has been successfully employed to produce simple coumarins like umbelliferone (B1683723) and scopoletin in microorganisms such as Escherichia coli. nih.gov These engineered microbes can be cultured to produce significant quantities of these compounds from simple precursors. nih.gov

While the direct biotechnological production of this compound has not yet been reported, the existing platforms for scopoletin production provide a strong foundation. A promising strategy would be to introduce a suitable hydroxylase enzyme capable of specifically hydroxylating the 3-position of the coumarin ring into a scopoletin-producing microbial strain. The discovery of a purely chemical system for the 3-hydroxylation of the coumarin ring using a Cu²⁺-ascorbic acid-O₂ system also opens possibilities for biocatalytic or chemoenzymatic production processes. vulcanchem.comnih.gov

Plant engineering offers another avenue for enhancing the production of valuable coumarins. educations.coml-vision.comaucotec.complantengineering.com While traditional breeding methods can be employed, genetic engineering provides a more targeted approach. Overexpression of key biosynthetic genes or downregulation of competing pathways could lead to increased accumulation of desired coumarins in plants. csic.es Although no studies have specifically focused on engineering plants to produce this compound, the principles of metabolic engineering in plants could be applied to achieve this goal in the future.

Table 2: Potential Biotechnological Strategies for this compound Production

| Approach | Description | Key Considerations |

|---|---|---|

| Microbial Fermentation | Engineering microorganisms (e.g., E. coli, S. cerevisiae) to produce this compound. | Identification and expression of a specific 3-hydroxylase enzyme. Optimization of fermentation conditions. |

| Plant Engineering | Genetically modifying plants to enhance the production and accumulation of this compound. | Identification of the complete biosynthetic pathway. Overcoming regulatory hurdles for genetically modified plants. |

| Chemoenzymatic Synthesis | Combining chemical synthesis steps with enzymatic catalysis to produce this compound. | Development of efficient and scalable enzymatic reactions for 3-hydroxylation. |

Interdisciplinary Approaches in Natural Product Chemistry and Chemical Biology

The study of natural products like this compound is increasingly benefiting from interdisciplinary approaches that combine traditional natural product chemistry with modern techniques from chemical biology and computational science. as-pub.comapacsci.comresearchgate.net

Chemical biology, for instance, provides powerful tools to probe the molecular targets and mechanisms of action of bioactive compounds. uu.nltue.nl Techniques such as chemical proteomics and activity-based protein profiling could be employed to identify the specific cellular proteins that interact with this compound, providing a deeper understanding of its pharmacological effects beyond enzyme inhibition. nih.gov Furthermore, the design and synthesis of chemical probes based on the this compound scaffold can help in visualizing its subcellular localization and tracking its metabolic fate. nih.gov

Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable for predicting the biological activities of novel coumarin derivatives and for optimizing their structures for enhanced potency and selectivity. as-pub.comauctoresonline.org These in silico methods, when integrated with in vitro and in vivo studies, can significantly accelerate the drug discovery and development process for compounds like this compound. researchgate.net The synergy between these disciplines is crucial for unlocking the full therapeutic potential of this and other novel natural product derivatives.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 3-Hydroxyisoscopoletin |

| This compound |

| 3-Hydroxyumbelliferone |

| 4-Coumaroyl-CoA |

| Cinnamic acid |

| Esculetin |

| Fraxetin (B1674051) |

| Scopoletin |

| Scopolin |

Q & A

Q. How can researchers address the lack of commercially available standards for this compound metabolites?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.